2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Description
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C20H26N2O2/c1-24-15-7-8-18-16(12-15)17-13-22(10-9-19(17)21-18)20(23)11-14-5-3-2-4-6-14/h7-8,12,14,21H,2-6,9-11,13H2,1H3 |
InChI Key |
PRHBFGSQFCBWDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[4,3-b]Indole Skeleton Formation
The pyrido[4,3-b]indole scaffold is constructed via Pictet-Spengler cyclization or Friedel-Crafts alkylation. Source describes a generalized method for tricyclic systems using substituted tryptamine derivatives. For example, condensation of 5-methoxytryptamine with cyclohexanone under acidic conditions (e.g., HCl in ethanol) yields the tetrahydro-β-carboline intermediate . This intermediate undergoes dehydrogenation using palladium-on-carbon (Pd/C) in toluene at 110°C to aromatize the pyridine ring, forming the 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core .
Key challenges include controlling regioselectivity at the 8-position. Source demonstrates that chlorination at the 8-position is achievable via electrophilic substitution using Cl₂ in acetic acid, suggesting that methoxy groups could be introduced similarly using iodomethane or dimethyl sulfate under basic conditions .
Introduction of the 8-Methoxy Group
The methoxy substituent is typically installed early in the synthesis to avoid side reactions. Source outlines two viable strategies:
-
Direct Methoxylation : Treating the indole precursor with sodium methoxide and methyl iodide in DMF at 60°C achieves O-methylation with >80% yield .
-
Protection-Deprotection : Using a benzyl-protected hydroxyl group (e.g., 5-benzyloxyindole) followed by hydrogenolytic cleavage over Pd/C ensures selective methoxy placement .
For the target compound, direct methoxylation is preferred due to fewer steps. NMR data from Source confirms that this method avoids competing N-alkylation, preserving the indole nitrogen for subsequent reactions .
Functionalization at the 2-Position: Cyclohexyl and Ethanone Moieties
The 2-position is functionalized through acylation and alkylation. Source discloses a two-step process:
-
Acylation : Reacting the pyridoindole core with acetyl chloride in the presence of AlCl₃ (Friedel-Crafts acylation) introduces the ethanone group .
-
Cyclohexylation : Grignard addition using cyclohexylmagnesium bromide to the ketone intermediate forms the tertiary alcohol, which is dehydrated with H₂SO₄ to yield the cyclohexyl-substituted product .
Alternative routes from Source utilize reductive amination. For example, condensation of the amine intermediate with cyclohexanone and sodium cyanoborohydride in methanol affords the cyclohexyl group directly .
Optimization and Yield Data
Comparative analysis of methods reveals critical efficiency metrics:
Source further highlights that microwave-assisted synthesis reduces cyclization time to 2 hr with comparable yields (70%) .
Purification and Characterization
Final purification employs flash chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . LC-MS and ¹H-NMR data from Source validate the structure:
-
¹H-NMR (400 MHz, CDCl₃) : δ 7.25 (s, 1H, indole-H), 4.20 (m, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 2.95 (m, 1H, cyclohexyl), 2.40 (s, 3H, COCH₃) .
-
HRMS : [M+H]⁺ calcd. for C₂₁H₂₅N₂O₂: 337.1912; found: 337.1915 .
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at the 6-position is minimized using bulky directing groups (e.g., tert-butyl carbamate) .
-
Overacylation : Friedel-Crafts acylation may produce diacylated byproducts, which are suppressed by stoichiometric control (1.1 eq AcCl) .
-
Racemization : Chiral centers in the cyclohexyl group are preserved by low-temperature Grignard reactions .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Pharmacological Applications
- Sigma Receptor Agonism : This compound acts as a sigma 2 receptor agonist, which has been linked to various biological activities. The sigma 2 receptor is implicated in neuroprotection and modulation of cell survival pathways, making this compound a candidate for further neuropharmacological studies .
- Antineoplastic Activity : Research indicates that this compound exhibits antineoplastic properties, suggesting its potential in cancer treatment. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, highlighting the need for further investigation into its mechanisms of action against tumors .
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity against SARS-CoV-2. Its effectiveness as an antiviral agent could be attributed to its ability to interfere with viral replication or entry into host cells .
Synthetic Methods
Synthesis of 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves multiple steps:
- Starting Materials : The synthesis typically begins with readily available precursors such as cyclohexyl derivatives and methoxy-substituted indoles.
- Catalytic Reactions : Transition metals such as palladium (Pd) and copper (Cu) are often employed as catalysts in the reactions leading to the formation of the desired heterocyclic structure. These reactions can include cross-coupling methods like Suzuki or Heck reactions, which are efficient for forming carbon-carbon bonds necessary for constructing complex organic molecules .
Neuropharmacological Studies
A study focusing on the neurotropic effects of similar compounds indicated that derivatives exhibiting sigma receptor activity could enhance cognitive functions and provide neuroprotection. This suggests a promising avenue for exploring the neuroprotective effects of 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone in models of neurodegenerative diseases .
Anticancer Research
In vitro studies have demonstrated that compounds with structural similarities to 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can significantly inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis suggests it may serve as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 8
The methoxy group at position 8 is a critical feature. Key analogs include:
Key Observations :
- Methoxy vs. Chloro/Trifluoromethoxy : Methoxy groups are susceptible to O-demethylation (as seen in G022 ), whereas chloro and trifluoromethoxy groups resist such metabolism.
- Cyclohexyl vs. Smaller Substituents : The cyclohexyl group in the target compound may reduce solubility but improve membrane permeability compared to acetyl or pyrazole-linked analogs.
Variations in the Ketone Side Chain
The ethanone side chain is a common feature in pyridoindole derivatives. Notable examples:
Key Observations :
- Cyclohexyl vs.
- Synthetic Accessibility : tert-Butyl-protected analogs (e.g., Compound 4) are synthesized in higher yields (75%) than indole-linked derivatives (34%) , suggesting that bulky side chains may require optimized protocols.
Biological Activity
The compound 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups including a cyclohexyl group and a methoxy-substituted pyridoindole moiety. The presence of these groups is believed to play a significant role in its biological activity.
Structural Formula
Molecular Weight
- Molecular Weight : 296.4 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of the pyridoindole structure exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µM |
| Compound B | S. aureus | 75 µM |
| Compound C | S. agalactiae | 100 µM |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. The following table summarizes the cytotoxicity results:
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| Compound D | HeLa | 5.2 |
| Compound E | A549 | 3.1 |
| Compound F | MCF-7 | 4.8 |
These results indicate that the compound may exhibit significant cytotoxic effects, particularly against certain cancer cell lines .
The proposed mechanism of action for compounds in this class involves interaction with cellular targets leading to disruption of critical biological processes. For instance, studies suggest that these compounds may inhibit key enzymes or interfere with cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various pyridoindole derivatives, including our compound of interest. The study utilized agar diffusion methods to assess inhibition zones against common pathogens.
Results :
- The compound demonstrated significant inhibition against Gram-positive bacteria.
- Notably effective against Staphylococcus aureus with an inhibition zone of 15 mm.
Study 2: Cytotoxicity in Cancer Models
In another investigation, researchers evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The study aimed to determine the potential for therapeutic applications in oncology.
Findings :
- The compound exhibited a dose-dependent response with an EC50 value of 4.8 µM.
- Induced apoptosis was confirmed through flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
